
6-(2,2-Difluoropropoxy)nicotinic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vasorelaxation and Antioxidation Properties
Nicotinic acid derivatives, including thionicotinic acid analogs, have been investigated for their vasorelaxation and antioxidative activities. Studies have shown that these compounds can induce vasorelaxation in a dose-dependent manner, potentially mediated by endothelium-induced nitric oxide (NO) and prostacyclin. Moreover, these analogs exhibit significant antioxidant properties in both DPPH and superoxide dismutase (SOD) assays, indicating their potential as therapeutic agents for cardiovascular diseases (Prachayasittikul et al., 2010).
Receptor Mediation and Anti-lipolytic Effect
Research has identified specific receptors, such as PUMA-G and HM74, as mediators of nicotinic acid's anti-lipolytic effects. These findings have implications for understanding how nicotinic acid can decrease lipolysis in adipose tissue, highlighting a pathway that could be targeted for treating dyslipidemia without involving drug side effects directly (Tunaru et al., 2003).
Herbicidal Activity
Nicotinic acid derivatives have also been explored for their potential as herbicides. Some derivatives have demonstrated significant herbicidal activity against various plant species, suggesting their utility in agricultural applications. This area of research provides a foundation for developing new herbicides based on nicotinic acid chemistry (Yu et al., 2021).
Industrial Applications
The production methods and industrial applications of nicotinic acid have been reviewed, with a focus on ecological and green chemistry approaches. This research highlights the potential for sustainable production methods of nicotinic acid, which is critical for its widespread use in food, pharmaceutical, and biochemical industries (Lisicki et al., 2022).
Atherosclerosis Prevention
Nicotinic acid has been studied for its role in preventing atherosclerosis, primarily through its lipid-modifying effects. However, recent studies have also pointed out potential lipid-independent mechanisms, such as anti-inflammatory effects and the promotion of cholesterol efflux, which could contribute to its therapeutic potential in cardiovascular diseases (Lukasova et al., 2011).
Eigenschaften
IUPAC Name |
6-(2,2-difluoropropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-9(10,11)5-15-7-3-2-6(4-12-7)8(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPOYYMWCQUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=C(C=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Difluoropropoxy)nicotinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

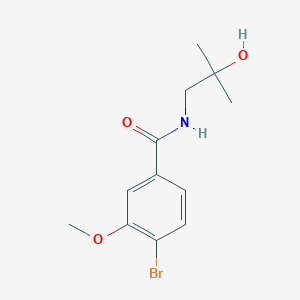
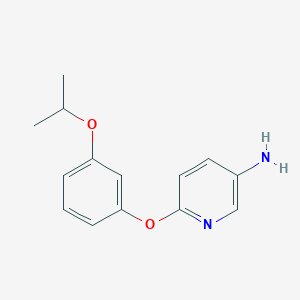
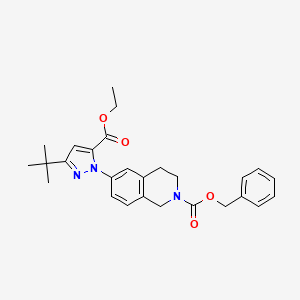
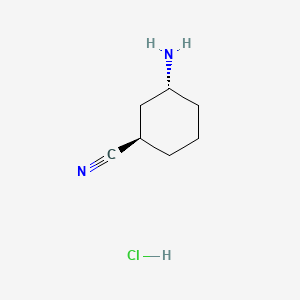



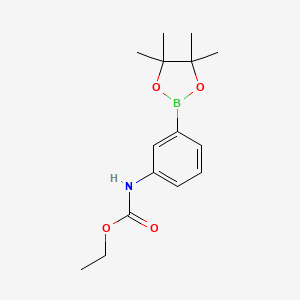
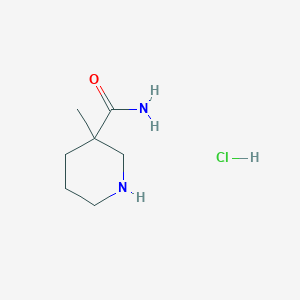
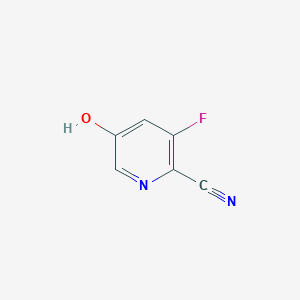


![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)